molecular formula C10H11ClO3 B14302982 Ethanone, 1-(4-chlorophenyl)-2-(methoxymethoxy)- CAS No. 123365-20-8

Ethanone, 1-(4-chlorophenyl)-2-(methoxymethoxy)-

Katalognummer: B14302982
CAS-Nummer: 123365-20-8
Molekulargewicht: 214.64 g/mol
InChI-Schlüssel: OOWNOVXGQAMEDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethanone, 1-(4-chlorophenyl)-2-(methoxymethoxy)- is a chemical compound with a complex structure that includes a chlorophenyl group and a methoxymethoxy group attached to an ethanone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(4-chlorophenyl)-2-(methoxymethoxy)- typically involves the reaction of 4-chlorobenzaldehyde with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

Ethanone, 1-(4-chlorophenyl)-2-(methoxymethoxy)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

    Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

Ethanone, 1-(4-chlorophenyl)-2-(methoxymethoxy)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which Ethanone, 1-(4-chlorophenyl)-2-(methoxymethoxy)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact mechanism can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethanone, 1-(4-chlorophenyl)-: A simpler analog with only a chlorophenyl group.

    Ethanone, 1-(4-methoxyphenyl)-: Contains a methoxy group instead of a chlorophenyl group.

    Ethanone, 1-(4-bromophenyl)-: Similar structure with a bromine atom instead of chlorine.

Uniqueness

Ethanone, 1-(4-chlorophenyl)-2-(methoxymethoxy)- is unique due to the presence of both the chlorophenyl and methoxymethoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.

Eigenschaften

123365-20-8

Molekularformel

C10H11ClO3

Molekulargewicht

214.64 g/mol

IUPAC-Name

1-(4-chlorophenyl)-2-(methoxymethoxy)ethanone

InChI

InChI=1S/C10H11ClO3/c1-13-7-14-6-10(12)8-2-4-9(11)5-3-8/h2-5H,6-7H2,1H3

InChI-Schlüssel

OOWNOVXGQAMEDW-UHFFFAOYSA-N

Kanonische SMILES

COCOCC(=O)C1=CC=C(C=C1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.